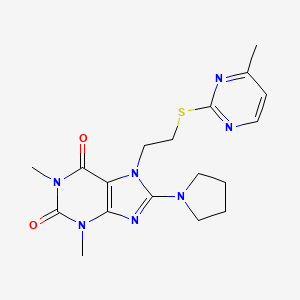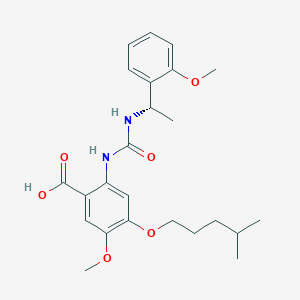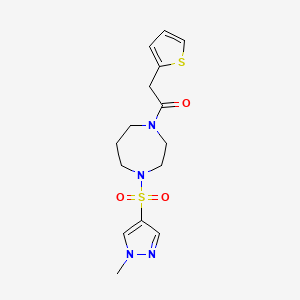
Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate, also known as BRD-9424, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It belongs to a class of compounds known as indene carboxylates, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDACs have been found to be overexpressed in several types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has been found to exhibit several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of inflammatory cytokine production. Additionally, it has been found to exhibit anti-angiogenic activity, which may contribute to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is its potent activity against several cancer cell lines, making it a potential candidate for the development of anti-cancer drugs. Additionally, its anti-inflammatory activity makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is its relatively complex synthesis, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its efficacy and safety in animal models. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate and to identify potential drug candidates based on its structure.
Métodos De Síntesis
The synthesis of Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 2,3-dihydroindene-1-carboxylic acid with methylamine to form the corresponding amide. This is followed by the bromination of the amide using N-bromosuccinimide (NBS) and the subsequent fluorination using Selectfluor. The final step involves the esterification of the resulting carboxylic acid with methanol to form the methyl ester of Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has been the subject of several scientific studies due to its potential applications in drug discovery and development. It has been found to exhibit potent activity against several cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c1-16-10(15)11(14)5-4-6-7(11)2-3-8(13)9(6)12/h2-3H,4-5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIRHYSYAFJAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2=C1C=CC(=C2Br)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide](/img/structure/B2842118.png)

![(E)-N1-(pyridin-4-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2842121.png)


![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2842127.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2842132.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2842133.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2842135.png)
![2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione](/img/structure/B2842137.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-fluorobenzyl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2842138.png)
